molecular formula C12H16N2O3 B7531132 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide

1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide

Cat. No. B7531132
M. Wt: 236.27 g/mol
InChI Key: OFCPXDBBGLJOAX-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide, also known as FCPR03, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications.

Mechanism of Action

1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide works by inhibiting specific enzymes and signaling pathways in the body. For example, in cancer research, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide inhibits the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. In inflammation research, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide inhibits the production of cytokines, which are proteins that play a role in inflammation. In neurological disorders, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide works by improving synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide vary depending on the specific disease or condition being studied. In cancer research, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been shown to reduce inflammation and improve immune function. In neurological disorders, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide for lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to target specific disease mechanisms. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is the lack of clinical data on the safety and efficacy of 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide for human use, which limits its potential for clinical translation.

Future Directions

For research on 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide include further studies on its safety and efficacy for human use, as well as studies on its potential therapeutic applications in other diseases and conditions. Other future directions include the development of new synthetic methods for 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide and the optimization of its pharmacokinetic properties. Additionally, further studies on the mechanism of action of 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide could lead to the development of new compounds with improved specificity and efficacy.

Synthesis Methods

The synthesis of 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide involves several steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride, which is then reacted with 6-methylpiperidine-3-carboxamide to form 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide. The purity of the compound is then verified through various analytical techniques, such as high-performance liquid chromatography and mass spectrometry.

Scientific Research Applications

1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide can reduce inflammation by inhibiting the production of certain cytokines. In neurological disorders, 1-(Furan-2-carbonyl)-6-methylpiperidine-3-carboxamide has been studied for its potential to improve cognitive function and memory.

properties

IUPAC Name

1-(furan-2-carbonyl)-6-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-4-5-9(11(13)15)7-14(8)12(16)10-3-2-6-17-10/h2-3,6,8-9H,4-5,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPXDBBGLJOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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